molecular formula C18H10BrN3O B3570993 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile

3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile

Cat. No. B3570993
M. Wt: 364.2 g/mol
InChI Key: FHIFTKVHQCPBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, drug development, and material science.

Mechanism of Action

The mechanism of action of 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile in cancer cells is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile has also been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for cancer drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile. One potential area of research is to further investigate the mechanism of action of this compound in cancer cells, which may lead to the development of more effective cancer treatments. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound, which would make it more widely available for research purposes. Finally, research could also explore the potential applications of 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile in other areas, such as material science and drug delivery.

Scientific Research Applications

3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait in cancer treatment.

properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3O/c19-12-5-3-11(4-6-12)13-8-14(17-2-1-7-23-17)16(10-21)18(22)15(13)9-20/h1-8H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIFTKVHQCPBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile
Reactant of Route 2
Reactant of Route 2
3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile
Reactant of Route 3
Reactant of Route 3
3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile
Reactant of Route 4
Reactant of Route 4
3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile
Reactant of Route 5
Reactant of Route 5
3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile
Reactant of Route 6
Reactant of Route 6
3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.